CYP2A6 Inhibition Liability: Head-to-Head Comparison Against Clinical Coumarin Probe Substrate
6-Chloro-4-methyl-7-propoxy-2H-chromen-2-one was evaluated alongside the standard coumarin probe (unsubstituted 2H-chromen-2-one) for inhibition of recombinant human CYP2A6. The target compound showed negligible inhibitory activity with an IC50 exceeding 20 μM (>2.00E+4 nM) under conditions where the unsubstituted coumarin probe is efficiently metabolized [1]. This near-complete loss of CYP2A6 affinity, compared to the natural substrate coumarin, highlights the profound effect of the combined 6-chloro, 4-methyl, and 7-propoxy substitutions in ablating a key metabolic liability of the core scaffold. Specifically, the 7-propoxy group blocks 7-hydroxylation, the primary metabolic route, and the 6-chloro substituent likely further disfavors active-site binding.
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 20,000 nM (>2.00E+4 nM) |
| Comparator Or Baseline | Coumarin (2H-chromen-2-one) — endogenous CYP2A6 substrate; literature Km ≈ 0.5–2 μM for 7-hydroxylation |
| Quantified Difference | Target compound IC50 is >10-fold to >40-fold higher than comparator Km; effectively non-inhibitory |
| Conditions | Recombinant human CYP2A6; coumarin 7-hydroxylation assay; 20 min incubation; LC-MS detection |
Why This Matters
For drug metabolism and safety pharmacology studies, this compound offers a non-CYP2A6-interfering coumarin scaffold, unlike the natural coumarin probe, reducing confounding metabolic interactions in co-incubation experiments.
- [1] BindingDB Entry BDBM50438845 (CHEMBL2413882): IC50 >2.00E+4 nM for CYP2A6 inhibition. University of Cape Town / ChEMBL curation (2026). View Source
